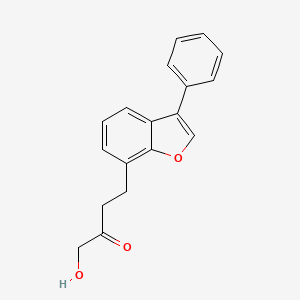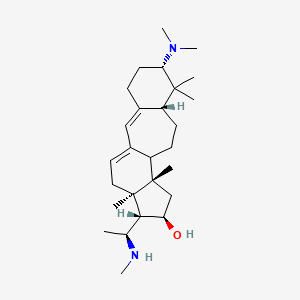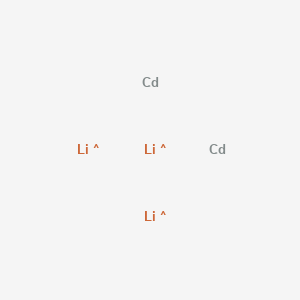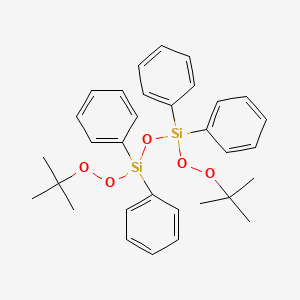
1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane is an organic peroxide compound known for its use as an initiator in polymerization reactions. This compound is characterized by its high thermal stability and ability to decompose into free radicals, making it valuable in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane typically involves the reaction of tert-butyl hydroperoxide with a suitable silicon-containing precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the peroxide linkage.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in specialized reactors designed to handle the exothermic nature of peroxide formation. The process includes careful temperature control and the use of stabilizers to prevent premature decomposition.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane primarily undergoes decomposition reactions, where it breaks down into free radicals. These radicals can initiate polymerization reactions, making the compound useful as a polymerization initiator.
Common Reagents and Conditions
The decomposition of this compound is typically induced by heat or the presence of metal ions, which act as catalysts. The reaction conditions often involve elevated temperatures to ensure complete decomposition and efficient radical formation.
Major Products Formed
The major products formed from the decomposition of this compound include tert-butyl radicals and various silicon-containing fragments. These radicals can further react with monomers to form polymers.
Aplicaciones Científicas De Investigación
1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane has several applications in scientific research:
Chemistry: Used as an initiator in the polymerization of various monomers, including styrene and polyethylene.
Biology: Employed in the study of radical-induced biological processes and oxidative stress.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to generate radicals.
Industry: Utilized in the production of cross-linked polymers and as a curing agent in the manufacturing of rubber and plastics.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane involves the homolytic cleavage of the peroxide bond, resulting in the formation of free radicals. These radicals can initiate chain reactions in polymerization processes or interact with other molecules to induce chemical changes. The molecular targets include unsaturated monomers and other reactive species.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane: Another organic peroxide used as a polymerization initiator.
Bis(tert-butylperoxy isopropyl) benzene peroxide: Commonly used in polymerization and cross-linking processes.
Uniqueness
1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane is unique due to its silicon-containing structure, which imparts additional thermal stability compared to other organic peroxides. This makes it particularly valuable in high-temperature applications and processes requiring prolonged radical generation.
Propiedades
Número CAS |
58110-09-1 |
|---|---|
Fórmula molecular |
C32H38O5Si2 |
Peso molecular |
558.8 g/mol |
Nombre IUPAC |
tert-butylperoxy-[tert-butylperoxy(diphenyl)silyl]oxy-diphenylsilane |
InChI |
InChI=1S/C32H38O5Si2/c1-31(2,3)33-35-38(27-19-11-7-12-20-27,28-21-13-8-14-22-28)37-39(36-34-32(4,5)6,29-23-15-9-16-24-29)30-25-17-10-18-26-30/h7-26H,1-6H3 |
Clave InChI |
FCXCQBFWYQYQTJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OOC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl-](/img/structure/B14623303.png)
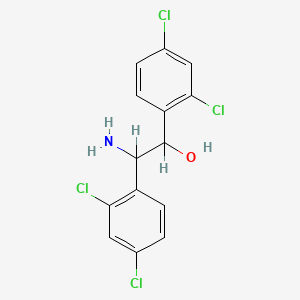

![3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14623314.png)
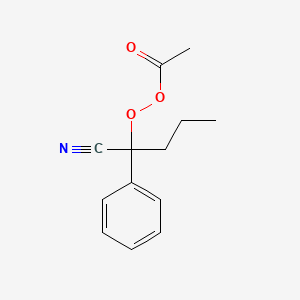
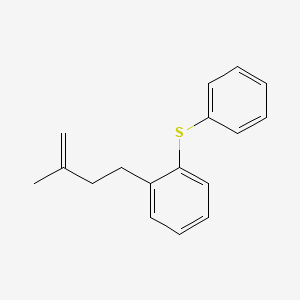

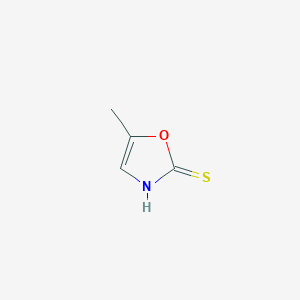
![Propanenitrile, 2,2'-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-](/img/structure/B14623328.png)
